Direct Comparison of PfSUB1 and PvSUB1 Inhibitory Potency (IC50) for Compound 40 vs. Compound 1 (MAM-117)
Compound 40 (Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2) demonstrates a significant increase in inhibitory potency against both P. vivax and P. falciparum SUB1 compared to the reference compound 1 (MAM-117, Ac-Ile-Thr-Ala-AlaCO-Asp-Glu(Oall)-NH2) [1].
| Evidence Dimension | Inhibitory potency against recombinant PvSUB1 and PfSUB1 |
|---|---|
| Target Compound Data | PvSUB1 IC50 = 12 nM; PfSUB1 IC50 = 10 nM [1] |
| Comparator Or Baseline | Compound 1 (MAM-117): PvSUB1 IC50 = 175 nM; PfSUB1 IC50 = 2000 nM [1] |
| Quantified Difference | ~15-fold improvement for PvSUB1; ~200-fold improvement for PfSUB1 [1] |
| Conditions | In vitro enzymatic assay using recombinant PvSUB1 and PfSUB1 [1] |
Why This Matters
The >200-fold improvement in PfSUB1 potency compared to the initial reference compound is a critical differentiator, making compound 40 a significantly more advanced and effective tool for malaria research and a superior starting point for drug development.
- [1] Legru A, Batista FA, Puszko AK, et al. Insights from structure-activity relationships and the binding mode of peptidic α-ketoamide inhibitors of the malaria drug target subtilisin-like SUB1. Eur J Med Chem. 2024;269:116308. PMID: 38503166. View Source
